Chlorisondamine diiodide
Description
Historical Context and Evolution of its Research Applications
Initially developed as a ganglion-blocking agent, chlorisondamine (B1215871) was once used therapeutically as an antihypertensive drug to manage high blood pressure. nih.gov Ganglionic blockers work by interrupting nerve transmission at the nicotinic receptors in the autonomic ganglia, which control blood pressure. nih.gov However, due to their broad effects on both the sympathetic and parasympathetic nervous systems, their clinical use has been largely superseded by more specific medications. nih.gov
The evolution of chlorisondamine's use from a clinical agent to a specialized research tool highlights its enduring value in academic inquiry. Its utility was significantly enhanced by the synthesis of a high-specific-activity tritium-labeled version ([³H]-chlorisondamine), which enabled more detailed investigations into its uptake, transport, and binding mechanisms within the nervous system. researchgate.net
Over time, research applications have expanded significantly. Scientists have employed chlorisondamine diiodide to investigate a range of biological processes, including:
The Cholinergic Anti-inflammatory Pathway: It has been used as an antagonist to probe the role of nicotinic receptors in modulating inflammation, particularly in studies of experimental colitis. sigmaaldrich.comoup.com
Nicotine (B1678760) Addiction and Reward: By blocking central nicotinic receptors, it serves as a critical tool for studying the mechanisms underlying nicotine's effects on the brain, such as dopamine (B1211576) release and conditioned taste aversion. medchemexpress.comcaymanchem.com
Stress Response: Researchers have used it as a ganglionic blocker to explore the role of the autonomic nervous system in regulating stress hormone levels, such as corticosterone (B1669441). sigmaaldrich.comsigmaaldrich.com
Neuroprotection: Studies have examined the effects of nicotinic receptor blockade by chlorisondamine in models of neurodegenerative diseases, for instance, in preventing striatal dopamine loss. sigmaaldrich.com
Scope and Significance in Contemporary Neuropharmacology and Autonomic Research
This compound holds a significant position in modern research due to its distinct pharmacological profile. It is characterized as an irreversible or quasi-irreversible antagonist of nAChRs, with a particularly long duration of action. tocris.comsigmaaldrich.com When administered to animal models, its blockade of central nicotinic receptors can persist for several weeks, a feature that distinguishes it from many other nicotinic antagonists. tocris.comwindows.net This long-lasting effect allows for the study of chronic receptor blockade without the need for continuous administration. windows.net
Its primary significance lies in its function as a selective tool for dissecting the roles of nAChRs in both the central and peripheral nervous systems. In neuropharmacology, it is instrumental in elucidating the function of nAChRs in synaptic transmission, neurotransmitter release, and complex behaviors. caymanchem.comtocris.com For example, it has been shown to decrease nicotine-induced dopamine release in a dose-dependent manner in rat striatal synaptosomes. caymanchem.com
In autonomic research, chlorisondamine continues to be used as a classic ganglionic blocker to investigate the influence of the autonomic nervous system on various physiological and pathophysiological processes, such as the regulation of cardiovascular function and inflammation. caymanchem.comoup.com Despite being a charged molecule, it can cross the blood-brain barrier to exert central effects, making it uniquely suited for studies aiming to differentiate between central and peripheral nicotinic mechanisms. researchgate.net
Research Findings on this compound
The following tables summarize key research findings related to the properties and experimental applications of this compound.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₂₀Cl₄I₂N₂ | tocris.combiocompare.com |
| Molecular Weight | 611.95 g/mol | caymanchem.comtocris.combiocompare.com |
| Purity | ≥98-99% (HPLC) | tocris.comsigmaaldrich.combiocompare.com |
| Primary Mechanism | Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonist | medchemexpress.combioscience.co.ukcaymanchem.com |
| Receptor Action | Long-lasting, quasi-irreversible blockade | tocris.comsigmaaldrich.com |
| IC₅₀ | ~1.6 mM or 1.8 µM in rat striatal synaptosomes | caymanchem.comtocris.comabmole.com |
Note: The IC₅₀ value represents the concentration of an inhibitor where the response (or binding) is reduced by half, indicating its potency. Discrepancies in reported values may be due to different experimental conditions.
Table 2: Selected Experimental Research Findings
| Research Area | Experimental Model | Key Finding with this compound | Source(s) |
|---|---|---|---|
| Neurotransmitter Release | Rat striatal synaptosomes | Dose-dependently decreased nicotine-induced dopamine release. | caymanchem.com |
| Inflammatory Response | Mouse model of TNBS-induced colitis | Worsened tissue damage and increased levels of pro-inflammatory cytokines, demonstrating the protective role of the cholinergic anti-inflammatory pathway. | oup.com |
| Synaptic Transmission | Rat isolated superior cervical ganglion | Acutely reduced electrically-evoked synaptic transmission. | medchemexpress.cn |
| Central Nicotinic Blockade | Rats | A single dose produced a blockade of nicotine-induced stimulant activity that lasted for at least five weeks. | caymanchem.com |
| Hemorrhagic Shock | Anesthetized rats | Pretreatment prevented the life-saving effect of Adrenocorticotropin (ACTH) and its anti-inflammatory actions. | oup.com |
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582020 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96750-66-2, 69-27-2 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Mechanisms of Action
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
Chlorisondamine (B1215871) diiodide functions as a powerful antagonist of nicotinic acetylcholine receptors, interfering with the natural operation of these ligand-gated ion channels. nih.gov Its antagonism prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking the downstream biological response.
Specificity for nAChR Subtypes
The specificity of chlorisondamine for the diverse subtypes of nAChRs is a critical aspect of its pharmacological profile, though detailed comparative affinity data across all subtypes is not extensively documented in current literature. However, research has pointed to a notable interaction with the α2-containing nAChR subtype. Studies suggest that chlorisondamine interacts with a specific epitope on the α2 isoform of the rat neuronal nicotinic receptor. nih.gov Neuronal nAChRs are assembled from a variety of subunits (α2–α10 and β2–β4), with subtypes like α4β2* and α7* being prevalent in the central nervous system and α3β4* being characteristic of autonomic ganglia. While chlorisondamine's primary action is at ganglia, its long-lasting central effects imply interaction with brain-specific nAChR subtypes. Research has shown that at doses sufficient to produce nicotinic receptor blockade, chlorisondamine acts in a pharmacologically selective manner, though it may interact with other receptors, such as NMDA receptors, at very high concentrations. nih.gov
Binding Kinetics and Receptor Interactions
The molecular structure of chlorisondamine, which features two quaternary ammonium (B1175870) groups and a tetrachloroisoindoline ring, dictates its interaction with nAChRs. nih.gov A proposed mechanism for its binding involves the formation of noncovalent complexes with the receptor protein. nih.gov Specifically, it is thought that one or both of the quaternary ammonium groups form salt bridges with negatively charged residues, such as glutamic acid or a phosphate (B84403) group, on the receptor. nih.gov Concurrently, the tetrachlorobenzene portion of the molecule may engage in a cation-pi interaction with the guanidinium (B1211019) group of an arginine residue. nih.gov This multi-point interaction likely contributes to the stability of the antagonist-receptor complex. An epitope on the alpha2 isoform of the rat neuronal nicotinic receptor, specifically residues 388-402 (GEREETEEEEEEEDE), has been proposed as a potential binding site. nih.gov
| Feature | Description | Source |
| Molecular Structure | Contains two quaternary ammonium groups and a tetrachloroisoindoline ring. | nih.gov |
| Proposed Interaction 1 | Salt bridge formation between quaternary ammonium groups and glutamic acid or phosphate groups on the receptor. | nih.gov |
| Proposed Interaction 2 | Cation-pi association between the tetrachlorobenzene ring and an arginine residue on the receptor. | nih.gov |
| Potential Binding Site | Epitope on the alpha2 nAChR isoform (residues 388-402). | nih.gov |
Irreversible and Long-Lasting Receptor Blockade Dynamics
A defining characteristic of chlorisondamine is its quasi-irreversible and exceptionally long-lasting blockade of central nicotinic receptors. nih.govnih.gov Following a single administration, the antagonism of nicotine's central actions can persist for several weeks. nih.gov This blockade is described as "insurmountable," meaning that it cannot be overcome even with high concentrations of an agonist like nicotine (B1678760). nih.gov
The mechanism behind this persistent action is complex. Studies have shown that the blockade remains even after prolonged washout periods in in vitro preparations, suggesting that the effect is not merely due to the drug being trapped by the blood-brain barrier. nih.gov Interestingly, this long-term central blockade does not appear to be associated with a significant change in the density of high-affinity nicotine binding sites in the brain, nor does it seem to cause neuronal degeneration. nih.gov This suggests that chlorisondamine's quasi-irreversible action may stem from a particularly slow dissociation from its binding site or another complex interaction that functionally inactivates the receptor for an extended period without leading to its downregulation or cell death. nih.govnih.gov
Ganglionic Blocking Effects
Chlorisondamine is classified as a ganglionic blocker, a group of agents whose primary action is to interrupt the transmission of nerve impulses at the autonomic ganglia. nih.govnih.gov
Mechanisms of Autonomic Ganglia Interruption
Autonomic ganglia serve as relay stations between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems. cvpharmacology.com Neurotransmission in these ganglia is mediated by acetylcholine released from preganglionic neurons, which then binds to and activates nicotinic acetylcholine receptors (predominantly the α3β4 subtype) on the postganglionic neurons. cvpharmacology.com
Chlorisondamine exerts its ganglionic blocking effect by acting as a nicotinic receptor antagonist at these sites. cvpharmacology.com By competitively blocking the nAChRs on postganglionic neurons, it prevents depolarization and inhibits the propagation of the nerve impulse from the preganglionic to the postganglionic fiber. cvpharmacology.com This effectively blocks the entire outflow of the autonomic nervous system. cvpharmacology.com
Differential Blockade of Sympathetic and Parasympathetic Ganglia
As a non-selective ganglionic blocker, chlorisondamine interrupts neurotransmission in both sympathetic and parasympathetic ganglia. cvpharmacology.com The ultimate physiological effect of this blockade on a specific organ system depends on which division of the autonomic nervous system exerts the dominant tone. For instance, in the cardiovascular system, where sympathetic tone is significant for maintaining blood pressure, chlorisondamine administration leads to a reduction in blood pressure and cardiac output, reflecting the blockade of sympathetic ganglia. nih.gov
An important finding is that the chronic, long-lasting central nAChR blockade produced by chlorisondamine is not accompanied by a similarly long-term peripheral ganglionic blockade. nih.gov Studies in rats have shown that while central effects persist for weeks, synaptic transmission in the superior cervical ganglion (a sympathetic ganglion) is reduced shortly after administration but is not significantly affected when tested two weeks later. nih.gov This suggests a temporal dissociation between the compound's central and peripheral effects, with the ganglionic blockade being more transient than its effects within the central nervous system. nih.gov
| System | Effect of Blockade | Dominant Tone Impact |
| Sympathetic Ganglia | Interruption of signals to effector organs like blood vessels and the heart. | Reduction in vasomotor tone and cardiac output. nih.gov |
| Parasympathetic Ganglia | Interruption of signals to effector organs like the heart, GI tract, and bladder. | Effects depend on the specific organ's dominant parasympathetic input. |
| Temporal Dynamics | Acute peripheral blockade is observed. | Chronic central blockade is not matched by chronic peripheral ganglionic blockade. nih.gov |
Neuropharmacological Investigations
Central Nervous System (CNS) Effects
Chlorisondamine's actions within the CNS are primarily characterized by its potent and persistent antagonism of nicotinic receptors. This blockade leads to significant alterations in neurotransmitter systems and effectively counteracts the central effects of nicotine (B1678760).
Central Nicotinic Receptor Blockade
Chlorisondamine (B1215871) is distinguished by its ability to produce a quasi-irreversible and insurmountable blockade of central nicotinic receptors following in vivo administration. nih.gov This long-lasting blockade has been demonstrated to persist for several weeks, making it a unique tool for studying the chronic effects of nicotinic receptor inhibition. bio-techne.com Research has shown that in vivo treatment with chlorisondamine results in a blockade of CNS nicotinic receptors that is resistant to prolonged in vitro wash-out, suggesting a mechanism that differs from the reversible blockade observed with in vitro administration. nih.gov The antagonist potency of chlorisondamine is significantly increased by brief pre-exposure to an agonist like nicotine, which is consistent with a possible channel-blocking action. medchemexpress.eu
Modulation of Neurotransmitter Release
Chlorisondamine's blockade of central nicotinic receptors has profound effects on the release of various neurotransmitters, most notably dopamine (B1211576) and norepinephrine.
Studies utilizing rat striatal synaptosomes have been instrumental in elucidating the effects of chlorisondamine on dopamine release. Nicotine-induced release of [3H]-dopamine is a key measure of central nicotinic receptor function. nih.gov Both in vitro and in vivo administration of chlorisondamine have been shown to block the nicotinic receptor-mediated release of dopamine. nih.gov This blockade is specific to nicotinic receptor activation, as chlorisondamine does not reduce dopamine release induced by high potassium or (+)-amphetamine. nih.gov The blockade of nicotine-induced dopamine release by chlorisondamine administered in vivo is insurmountable, even with high concentrations of nicotine. nih.gov
Table 1: Effect of Chlorisondamine on Nicotine-Induced Dopamine Release
| Treatment Condition | Response to Nicotine | Reference |
|---|---|---|
| In vitro Chlorisondamine | Blocked | nih.gov |
| In vivo Chlorisondamine | Blocked (insurmountable) | nih.govnih.gov |
| High K+ or (+)-amphetamine | No effect | nih.gov |
The modulatory effects of chlorisondamine extend beyond the dopaminergic system. Research has demonstrated that chlorisondamine also produces a persistent nicotinic blockade of noradrenergic neurons. nih.gov Administration of chlorisondamine resulted in a near-total block of nicotine-evoked release of hippocampal [3H]-noradrenaline from superfused rat synaptosomes. nih.gov This effect was specific to nicotinic stimulation, as NMDA-evoked noradrenaline release was unaffected. nih.gov While potent in its blockade of nicotinic receptors, at doses sufficient to produce this effect, chlorisondamine acts in a pharmacologically selective manner. nih.gov It has been shown to have minimal effects on responses to quisqualate and kainate, and only inhibits NMDA receptor-mediated responses at high concentrations. nih.govmedchemexpress.com
Impact on Nicotine's Central Actions
Chlorisondamine's potent and persistent central nicotinic blockade makes it a powerful tool for antagonizing the central effects of nicotine.
When administered centrally, chlorisondamine chronically blocks the behavioral effects of nicotine, such as increased locomotion and rearing in rats. nih.gov This antagonism of nicotine's central actions is a direct result of the blockade of nicotinic receptors, which prevents nicotine from exerting its rewarding and physiological effects on the CNS. nih.govnih.gov For instance, pretreatment with chlorisondamine has been shown to block the increases in blood pressure and heart rate induced by nicotine. nih.gov A single administration of chlorisondamine can result in a blockade of central nicotinic effects, such as ataxia and prostration, when tested days later. nih.gov
Table 2: Summary of Chlorisondamine's Antagonism of Nicotine Effects
| Nicotine-Induced Response | Effect of Chlorisondamine Pretreatment | Reference |
|---|---|---|
| Increased Locomotion and Rearing | Blocked | nih.gov |
| Increased Blood Pressure | Blocked | nih.gov |
| Increased Heart Rate | Blocked | nih.gov |
| Ataxia and Prostration | Blocked | nih.gov |
Effects on Nicotine-Induced Gene Expression (e.g., c-fos)
Chlorisondamine diiodide, a nicotinic antagonist, has been shown to block the central effects of nicotine, including the stimulation of immediate early genes like c-fos. nih.gov Research conducted on pigeons demonstrated that nicotine administration increases c-fos mRNA in several brain regions, including the hippocampus, nucleus accumbens, and bulbus olfactorius. nih.gov Pre-treatment with chlorisondamine effectively blocks these nicotine-induced increases in c-fos expression. nih.gov
The blockade's duration varies depending on the specific brain region. For instance, chlorisondamine was found to prevent nicotine-induced c-fos increases for 4 days in the nucleus accumbens, for a week in the bulbus olfactorius, and for up to two weeks in the stratum griseum et fibrosum superficiale. nih.gov This extended time course of action is consistent with the long-lasting blockade of behavioral and physiological responses to nicotine observed with chlorisondamine. nih.gov Interestingly, acute administration of chlorisondamine on its own can transiently increase c-fos mRNA levels in certain brain areas, an effect that is not present 24 hours after administration. nih.gov
| Brain Region | Duration of Chlorisondamine Blockade of Nicotine-Induced c-fos Expression |
|---|---|
| Nucleus Accumbens | 4 Days |
| Bulbus Olfactorius | 1 Week |
| Stratum Griseum et Fibrosum Superficiale | 2 Weeks |
Peripheral Nervous System (PNS) Effects
Autonomic Ganglia Inhibition
This compound functions as a ganglionic blocker, competitively antagonizing the nicotinic (NN) receptors located in both sympathetic and parasympathetic autonomic ganglia. h1.co By inhibiting the action of acetylcholine (B1216132)—the primary neurotransmitter at these ganglia—chlorisondamine effectively blocks the entire outflow of the autonomic nervous system. h1.cofrontiersin.org Its action as a neuronal nicotinic ganglionic blocker prevents nicotine from exerting its rewarding effects. nih.gov
Studies on isolated rat superior cervical ganglion demonstrated that acute in vivo administration of chlorisondamine reduced electrically-evoked synaptic transmission within an hour. nih.govmdpi.com This confirms its inhibitory action at the peripheral ganglia. However, this peripheral blockade does not appear to be as long-lasting as its effects in the central nervous system; research has shown that ganglionic transmission was not significantly affected two weeks after a high-dose administration, despite the continued presence of central nicotinic blockade. nih.govmdpi.com
Influence on Sympathetic Nervous System Activity
As a potent ganglionic blocker, chlorisondamine significantly influences the activity of the sympathetic nervous system. dntb.gov.ua This property has led to its use in experimental models to assess the neurogenic contribution to cardiovascular functions, such as blood pressure. dntb.gov.uanih.gov By blocking neurotransmission at sympathetic ganglia, chlorisondamine inhibits the tonic, low-level impulses from the sympathetic nervous system that maintain basal vasomotor tone. nih.gov This results in measurable changes in cardiovascular parameters, reflecting a decrease in sympathetic outflow to the heart and blood vessels. dntb.gov.ua
Chlorisondamine's blockade of sympathetic ganglia directly impacts vasomotor tone and blood pressure regulation. dntb.gov.uanih.gov The reduction in sympathetic impulses to vascular smooth muscle cells leads to vasodilation, decreased peripheral resistance, and a subsequent drop in blood pressure. nih.govnih.gov
Experimental studies in both normotensive and hypertensive animal models have confirmed this effect. In pigeons, chlorisondamine administration significantly lowered blood pressure. nih.gov In mouse models, the blood pressure response to chlorisondamine is suggested to reflect reductions in both cardiac output and vasomotor sympathetic tone. dntb.gov.uanih.gov Notably, in a DOCA-salt-induced hypertension mouse model, which is characterized by increased sympathetic activity, chlorisondamine produced a significantly larger reduction in blood pressure compared to normotensive mice, indicating a greater contribution of the sympathetic nervous system to the maintenance of hypertension. dntb.gov.uanih.gov
| Animal Model | Effect of Chlorisondamine Administration | Reference |
|---|---|---|
| Normotensive Mice | BP and HR reduced; CO reduced at higher doses | nih.gov |
| DOCA-Salt Hypertensive Mice | Significantly larger BP and HR reductions; CO reduced at all doses | dntb.gov.uanih.gov |
| Pigeon | Blood pressure significantly lowered | nih.gov |
The hypothalamic-pituitary-adrenal (HPA) axis, which controls the release of glucocorticoids like corticosterone (B1669441) in response to stress, is a complex system regulated by numerous inputs. Nicotinic cholinergic pathways are known to be involved in the activation of the HPA axis, and nicotine administration has been shown to stimulate the secretion of corticosterone. As a nicotinic antagonist, chlorisondamine would be expected to block nicotine-induced corticosterone release. However, the specific contribution of chlorisondamine to modulating corticosterone levels during a broader stress response, which involves multiple neurotransmitter systems beyond nicotinic ones, is not clearly established in the available scientific literature. The stress response is driven primarily by corticotropin-releasing hormone (CRH) and can be activated by various pathways depending on the nature of the stressor.
Influence on Parasympathetic Nervous System Activity
Chlorisondamine's action as a non-selective ganglionic blocker means it inhibits the parasympathetic nervous system concurrently with the sympathetic system. h1.co It achieves this by blocking the action of acetylcholine at nicotinic receptors in parasympathetic ganglia, thereby preventing the transmission of signals from preganglionic to postganglionic parasympathetic neurons. frontiersin.org
Vagus Nerve Pathway Modulation
This compound is a quaternary ammonium (B1175870) compound recognized for its potent and long-lasting ganglionic blocking properties. Its primary mechanism of action involves the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. This action effectively interrupts the transmission of nerve impulses along the vagus nerve pathway.
Research has established that chlorisondamine produces a quasi-irreversible blockade of the central actions of nicotine. nih.gov A single administration has been shown to block central nicotinic effects in rats for extended periods, from one to fourteen days. nih.gov This persistent blockade is a key feature of its utility in neuropharmacological studies. Investigations into its long-term effects indicate that this central nicotinic blockade does not cause neuronal degeneration or significantly alter the density of high-affinity nicotine binding sites in the brain. nih.gov
In the context of the vagus nerve, chlorisondamine serves as a critical tool to elucidate the pathway's functions. The vagus nerve, a key component of the parasympathetic nervous system, plays a significant role in regulating visceral organ functions. By administering chlorisondamine, researchers can effectively inhibit vagal efferent signaling, allowing for the study of physiological processes that are under its control. For instance, the protective effects conferred by vagus nerve stimulation (VNS) in experimental models of hemorrhagic shock have been shown to be reversed by the administration of chlorisondamine. nih.gov This demonstrates that the therapeutic benefits of VNS are dependent on cholinergic signaling through nicotinic receptors, which are effectively blocked by the compound. nih.gov
Cholinergic Anti-Inflammatory Pathway Investigations
The cholinergic anti-inflammatory pathway is a neural reflex in which the efferent vagus nerve modulates the immune response by inhibiting the production of pro-inflammatory cytokines. nih.govnih.gov This pathway is critically dependent on the neurotransmitter acetylcholine acting on α7 nicotinic acetylcholine receptors (α7nAChRs) expressed on immune cells like macrophages. nih.gov this compound has been instrumental in investigations aimed at understanding the functional integrity of this pathway.
As a nicotinic receptor antagonist, chlorisondamine is used experimentally to block the cholinergic anti-inflammatory pathway, thereby revealing its role in mitigating inflammation. Studies have shown that vagus nerve stimulation fails to suppress cytokine production when nicotinic receptors are blocked by chlorisondamine. nih.gov This highlights that the control of cytokine release by the vagus nerve is mediated through these specific cholinergic receptors. nih.gov
A notable investigation into the role of this pathway in inflammatory bowel disease (IBD) utilized this compound in a mouse model of colitis induced by trinitrobenzene sulfonic acid (TNBS). nih.gov In this study, the administration of this compound exacerbated the inflammatory condition. Compared to untreated mice with colitis, those treated with the antagonist showed significantly worse outcomes. nih.gov The findings indicated that blocking the cholinergic anti-inflammatory pathway led to more severe tissue damage, higher activity of the inflammatory enzyme myeloperoxidase (MPO), and elevated levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the colon. nih.gov Furthermore, the activation of the critical inflammatory transcription factor, NF-κB, was also increased in lamina propria mononuclear cells. nih.gov
These results underscore the protective role of the endogenous cholinergic anti-inflammatory pathway and demonstrate that its inhibition by this compound leads to a more severe inflammatory response.
Table 1: Effects of this compound on Inflammatory Markers in TNBS-Induced Colitis
| Inflammatory Marker | Untreated Colitis Group | This compound Treated Colitis Group | Finding |
| Tissue Damage | Present | Worst Damage Observed | nih.gov |
| Myeloperoxidase (MPO) Activity | Elevated | Highest Activity Observed | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Elevated | Highest Level Observed | nih.gov |
| NF-κB Activation | Increased | Enlarged Activation | nih.gov |
Research Methodologies and Experimental Models
In Vitro Experimental Approaches
In vitro methods have been fundamental in elucidating the direct mechanism of action of chlorisondamine (B1215871) diiodide at the cellular and subcellular levels. These approaches allow for the study of the compound's interaction with its target receptors in a controlled environment, independent of systemic physiological effects.
Synaptosomal Preparations
Synaptosomes, which are isolated, sealed nerve terminals, serve as a critical in vitro model for studying the effects of drugs on neurotransmitter release. nih.govnih.gov In the investigation of chlorisondamine, synaptosomal preparations from the rat striatum have been employed to measure central nicotinic receptor function by quantifying nicotine-induced dopamine (B1211576) release. nih.govnih.gov
In these experiments, striatal synaptosomes are prepared from rats and preloaded with radiolabeled dopamine (e.g., [3H]-dopamine). The application of nicotinic agonists like nicotine (B1678760) or acetylcholine (B1216132) stimulates the synaptosomes, causing the release of the radiolabel, which can then be measured. nih.govnih.gov The introduction of chlorisondamine diiodide into these preparations has been shown to block the agonist-induced release of dopamine in a concentration-dependent manner. nih.govcaymanchem.com This model has been crucial in demonstrating that chlorisondamine directly antagonizes presynaptic nAChRs that modulate dopamine release. nih.gov
Furthermore, synaptosomal studies have revealed differences between the in vitro and in vivo administration of chlorisondamine. When applied directly to the synaptosomes (in vitro), the nicotinic blockade can be partially reversed after a 60-minute washout period. nih.gov In contrast, when synaptosomes are prepared from rats that received a single systemic dose of chlorisondamine weeks prior, the blockade of nicotine-induced dopamine release is insurmountable and shows no recovery even with prolonged washout. nih.gov This ex vivo persistence suggests that the long-lasting effect seen in vivo is not merely due to the trapping of the drug by the blood-brain barrier but involves a more robust, quasi-irreversible interaction at the receptor level. nih.gov
Receptor Binding Assays (e.g., IC50 determinations)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For this compound, these assays quantify its potency as an nAChR antagonist by measuring its ability to inhibit the binding of a known ligand to the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the drug required to inhibit 50% of the specific binding of a radioligand.
Studies utilizing rat striatal synaptosomes have determined the IC50 value for this compound's blockade of nicotine-induced dopamine release. nih.gov These experiments demonstrate that chlorisondamine competitively inhibits the function of nAChRs, with its potency being quantifiable and comparable to other known nicotinic antagonists. nih.gov
| Compound | Assay System | Parameter Measured | Approximate IC50 | Reference |
|---|---|---|---|---|
| This compound | Rat Striatal Synaptosomes | Blockade of Nicotine-induced Dopamine Release | 1.6 µM / 1.8 µM | nih.govcaymanchem.com |
Note: Slight variations in IC50 values can be attributed to different experimental conditions.
In Vivo Animal Models
In vivo studies are essential for understanding the physiological and behavioral consequences of a drug's action within a living organism. These models have been instrumental in characterizing the long-lasting central nicotinic blockade produced by this compound.
Rodent Models (Rats, Mice)
Rats have been the predominant rodent model used in the study of this compound. nih.govnih.govnih.gov These models allow researchers to investigate the compound's effects on complex neuronal circuits and behaviors that cannot be replicated in vitro. nih.govnih.gov
Intracranial and Intravitreal Injection Techniques
Due to the blood-brain barrier, which limits the access of quaternary amines like chlorisondamine to the central nervous system, direct intracranial administration is a commonly used technique. nih.govwikipedia.org Intracerebroventricular (ICV) injection, which involves administering the compound directly into the cerebral ventricles, ensures that the drug reaches the cerebrospinal fluid and bypasses the blood-brain barrier. wikipedia.orgsigmaaldrich.com This method has been used to demonstrate that chlorisondamine's long-lasting blockade of nicotinic responses is a central effect. nih.govsigmaaldrich.com For example, studies have shown that a single ICV injection of chlorisondamine in rats can block the behavioral effects of systemically administered nicotine for several weeks. nih.govsigmaaldrich.com
There is no available scientific literature detailing the use of intravitreal injection of this compound in experimental models. This technique is typically used to administer drugs directly into the vitreous humor of the eye.
Assessment of Behavioral Responses
A primary method for assessing the central action of chlorisondamine in vivo is through the observation of behavioral responses to nicotinic agonists. nih.govnih.gov In rodent models, nicotine administration produces a range of characteristic behaviors, and the ability of chlorisondamine to block these effects serves as a measure of its antagonist activity. nih.gov
Key behavioral assessments include:
Locomotor Activity: Nicotine typically stimulates locomotor activity and rearing behavior in rats. Pre-treatment with intracerebroventricular chlorisondamine has been shown to chronically block this nicotine-induced increase in movement. nih.gov
Ataxia and Prostration: Acute administration of nicotine can cause ataxia (impaired coordination) and prostration (lying stretched out). Studies have demonstrated that a single systemic dose of chlorisondamine can block these central nicotinic effects when rats are tested up to 14 days later. nih.gov
Conditioned Taste Aversion: This model assesses the aversive effects of nicotine. Research has shown that ICV administration of chlorisondamine prevents rats from acquiring a conditioned taste aversion induced by nicotine. caymanchem.com
| Nicotine-Induced Behavior | Effect of Chlorisondamine Pre-treatment | Experimental Model | Reference |
|---|---|---|---|
| Increased Locomotion and Rearing | Chronically Blocked | Rat | nih.gov |
| Ataxia and Prostration | Blocked (for at least 14 days) | Rat | nih.gov |
| Conditioned Taste Aversion | Acquisition Prevented | Rat | caymanchem.com |
Cardiovascular System Monitoring (e.g., Blood Pressure, Heart Rate)
This compound has been utilized in research to understand its impact on the cardiovascular system, particularly its effects on blood pressure and heart rate. Studies in various animal models have demonstrated its potent effects as a nicotinic antagonist with ganglionic blocking properties.
In pigeons, intramuscular administration of chlorisondamine resulted in significant dose-dependent changes in cardiovascular parameters. A low dose (0.1 mg/kg) caused a decrease in both blood pressure and heart rate, while a high dose (10 mg/kg) led to a significant drop in blood pressure but an increase in heart rate. researchgate.net The hypotensive effects were observed to be transient, with blood pressure returning to baseline within 24 hours and heart rate normalizing within 90 minutes. researchgate.netresearchgate.net
Similarly, research in mice has utilized chlorisondamine to assess the neurogenic contribution to blood pressure. In normotensive mice, various doses (1-6 mg/kg) of chlorisondamine produced a comparable reduction in both blood pressure and heart rate. In a model of DOCA-salt-induced hypertension, lower doses of chlorisondamine (1 and 2 mg/kg) resulted in more pronounced reductions in blood pressure and heart rate, suggesting a greater neurogenic component in this hypertensive state.
Interactive Data Table: Effect of Chlorisondamine on Cardiovascular Parameters
| Animal Model | Dose | Effect on Blood Pressure | Effect on Heart Rate | Source |
|---|---|---|---|---|
| Pigeon | 0.1 mg/kg i.m. | Significant decrease | Decrease | researchgate.net |
| Pigeon | 10 mg/kg i.m. | Significant decrease | Increase | researchgate.net |
| Normotensive Mice | 1-6 mg/kg i.p. | Reduction | Reduction | |
| Hypertensive Mice | 1-2 mg/kg i.p. | Significant reduction | Significant reduction |
Studies on Endocrine Regulation (e.g., Corticosterone)
Chlorisondamine has been employed as a pharmacological tool to investigate the role of the sympathetic nervous system in endocrine regulation, specifically in the stress-induced release of corticosterone (B1669441). In studies involving chronic stress models, the administration of chlorisondamine was shown to modulate corticosterone levels.
Research has indicated that in animals subjected to chronic stress, there is an exaggerated increase in plasma corticosterone in response to a subsequent acute stressor. The administration of chlorisondamine was found to attenuate this heightened corticosterone response, particularly in the early phases (within the first 10 minutes) of the acute stress exposure. Furthermore, chlorisondamine treatment was observed to reduce the elevated baseline corticosterone levels seen in chronically stressed animals, bringing them closer to the levels of control animals. These findings suggest that increased sympathetic tone contributes to both the elevated basal corticosterone and the rapid, sensitized corticosterone response following chronic stress, and that chlorisondamine can effectively block this sympathetic influence.
Avian Models (e.g., Chicks)
Avian models, specifically pigeons, have been instrumental in characterizing the pharmacological profile of chlorisondamine. These studies have provided insights into both its transient ganglionic blockade and its persistent central nicotinic antagonist effects. Research in pigeons has demonstrated that chlorisondamine can dose-dependently block the cardiovascular effects of nicotine. researchgate.netresearchgate.netsigmaaldrich.com For instance, pretreatment with chlorisondamine was effective in preventing the pressor (blood pressure raising) and tachycardic (heart rate increasing) effects of nicotine. researchgate.netresearchgate.net A high dose of chlorisondamine (10 mg/kg) was shown to block the pressor effect of nicotine for up to 24 hours. researchgate.netresearchgate.net
Beyond cardiovascular effects, studies in pigeons have also explored the impact of chlorisondamine on nicotine-induced behavioral and neuronal responses. Pretreatment with chlorisondamine was found to attenuate various observable effects of nicotine, including disruptions in food-reinforced key-pecking behavior. researchgate.net Furthermore, at a neuronal level, chlorisondamine was shown to block nicotine-induced increases in c-fos mRNA in several brain regions for a prolonged period. researchgate.net
Primate Models (e.g., Rhesus Monkeys)
Research involving primate models, such as the squirrel monkey, has extended the understanding of chlorisondamine's effects on the cardiovascular system, particularly in the context of drug interactions. One study investigated the ability of chlorisondamine to antagonize the cardiovascular effects of cocaine in conscious squirrel monkeys. nih.gov
Interactive Data Table: Effect of Chlorisondamine on Cocaine-Induced Cardiovascular Responses in Squirrel Monkeys
| Pretreatment | Peak Pressor Response (mm Hg) | Peak Tachycardiac Response (beats/min) | Source |
|---|---|---|---|
| None (Cocaine only) | 32.7 ± 3.3 | 78.8 ± 7.4 | nih.gov |
| 1 mg/kg Chlorisondamine | 18.3 ± 3.8 | 63.7 ± 10 | nih.gov |
| 5 mg/kg Chlorisondamine | Complete prevention | Complete prevention | nih.gov |
Radioligand Labeling Techniques
Radioligand labeling is a critical technique for studying the interaction of compounds with biological receptors and transporters. The use of a radiolabeled version of a compound allows for its detection and quantification in tissues and cells, providing valuable information on its distribution and binding characteristics.
Synthesis of Tritium-Labeled Chlorisondamine
To facilitate the study of its mechanism of action and distribution, a tritium-labeled version of chlorisondamine has been synthesized. The preparation of [3H]-labeled chlorisondamine with a high specific activity (94 Ci/mmol) has been reported. This was achieved through the quaternization of a precursor molecule, 4,5,6,7-tetrachloro-2-(2-trimethylammoniumethyl)-isoindolinium iodide, with pertritiated methyl iodide. This synthesis provides a powerful tool for sensitive in vitro and in vivo studies.
Application in Neurotransmitter Uptake and Transport Studies
Tritium-labeled chlorisondamine has been utilized to investigate its accumulation and transport within the central nervous system. As a bisquaternary nicotinic antagonist, chlorisondamine has been observed to accumulate in dopaminergic, serotonergic, and noradrenergic cell bodies. The availability of high specific activity [3H]-chlorisondamine allows for detailed investigation into the mechanisms of its uptake and retrograde transport in these monoaminergic neurons. It is hypothesized that chlorisondamine may be taken into these neurons following the internalization of blocked nicotinic receptors. The use of the radiolabeled compound is crucial for tracking its movement from nerve terminals back to the parent cell bodies, a process known as retrograde transport. This helps to elucidate the basis for its long-lasting central nicotinic blockade.
Specific Research Applications and Findings
Studies on Nicotine (B1678760) Addiction and Aversion
Chlorisondamine (B1215871) has been instrumental in elucidating the central mechanisms underlying nicotine's rewarding and aversive effects. As a neuronal nicotinic ganglionic blocker, it can prevent nicotine from exerting its rewarding effects on the central nervous system by blocking the associated ion channels. nih.govnih.gov Research has shown that the rewarding effects of nicotine, which contribute to addiction, are linked to the stimulation of the dopaminergic system, increasing dopamine (B1211576) concentration in the nucleus accumbens. journal-jop.org
In studies of nicotine's aversive properties, chlorisondamine has been shown to block the acquisition of conditioned taste aversion (CTA) in rats. nih.gov When administered via intraventricular microinjection, chlorisondamine specifically prevented the taste aversion induced by nicotine without affecting the aversion caused by apomorphine, a compound that acts through different pathways. nih.gov This finding highlights the specific role of central nicotinic mechanisms in nicotine-induced aversion and demonstrates chlorisondamine's utility in dissecting these pathways. nih.govresearcher.life The long-term blockade of central nicotinic effects by chlorisondamine is a key feature in these studies, allowing researchers to investigate the persistent neurobiological changes associated with nicotine exposure. nih.govmedchemexpress.com
Table 1: Effect of Chlorisondamine on Conditioned Taste Aversion (CTA)
| Aversive Agent | Effect of Chlorisondamine Pre-treatment | Implication |
|---|---|---|
| Nicotine | Blocked acquisition of CTA | Demonstrates that central nicotinic receptors are crucial for nicotine-induced aversion. nih.gov |
| Apomorphine | Did not attenuate CTA | Shows the specificity of chlorisondamine's action on nicotinic pathways, as it does not affect dopamine-agonist-induced aversion. nih.gov |
Research in Inflammatory and Autoimmune Conditions
The role of the nervous system in regulating inflammation, particularly through the cholinergic anti-inflammatory pathway (CAIP), is an area of significant research. The CAIP is a neural mechanism, controlled by the vagus nerve, that inhibits the overproduction of proinflammatory cytokines. oup.com Chlorisondamine, as a nicotinic receptor antagonist, has been used to probe the function of this pathway in models of inflammatory disease.
In experimental models of colitis induced by trinitrobenzene sulfonic acid (TNBS) in mice, chlorisondamine diiodide was used to investigate the effects of blocking the cholinergic anti-inflammatory pathway. nih.gov While a cholinergic agonist, anabaseine, was found to reduce tissue damage, myeloperoxidase (MPO) activity, and tumor necrosis factor-alpha (TNF-alpha) production, the administration of this compound had the opposite effect. nih.gov Mice with colitis treated with this compound exhibited the most severe tissue damage, the highest MPO activity, and the highest levels of TNF-alpha. oup.comnih.gov Furthermore, it amplified the activation of NF-kappaB, a key transcription factor in the inflammatory response. nih.gov These findings suggest that blocking the CAIP with chlorisondamine exacerbates colonic inflammation, thereby confirming the protective role of this neural pathway in inflammatory bowel disease (IBD) models. nih.gov
Table 2: Effects of this compound (CHD) in TNBS-Induced Colitis Model
| Parameter | Effect of Cholinergic Agonist (Anabaseine) | Effect of Nicotinic Antagonist (this compound) |
|---|---|---|
| Tissue Damage | Reduced | Increased / Worsened oup.comnih.gov |
| Myeloperoxidase (MPO) Activity | Reduced | Increased oup.comnih.gov |
| TNF-alpha Production | Reduced | Increased nih.gov |
| NF-kappaB Activation | Inhibited | Enlarged nih.gov |
The findings from colitis models demonstrate chlorisondamine's impact on local inflammation within the colon. nih.gov By blocking nicotinic receptors involved in the CAIP, chlorisondamine effectively disrupts the neural regulation of the local immune response, leading to an uncontrolled and heightened inflammatory state. oup.comnih.gov This is characterized by increased infiltration of immune cells (indicated by MPO activity) and elevated levels of proinflammatory cytokines like TNF-alpha. nih.gov The cholinergic anti-inflammatory pathway is understood to be a critical mechanism for controlling inflammation, and its disruption by antagonists like chlorisondamine underscores the importance of neuro-immune interaction in maintaining tissue homeostasis. oup.comnih.gov
Investigations into Autonomic Dysfunction
Chlorisondamine's primary pharmacological action as a ganglionic blocker makes it a suitable agent for studying the autonomic nervous system's role in regulating various physiological processes, particularly those involving sympathetic tone.
Chlorisondamine has been used extensively to assess the neurogenic contribution to blood pressure and cardiovascular regulation. nih.gov In studies on normotensive mice, chlorisondamine was found to significantly reduce blood pressure in a dose-dependent manner, indicating a baseline sympathetic contribution to maintaining blood pressure. nih.gov It is also effective in hypertensive models; in DOCA-salt-induced hypertensive mice, which are characterized by increased sympathetic activity, chlorisondamine significantly decreased both blood pressure and heart rate. nih.gov
Similarly, in pigeons, chlorisondamine administration lowered blood pressure significantly. researchgate.netnih.gov It also demonstrated a long-lasting blockade of nicotine's cardiovascular effects. When administered 24 hours before a nicotine challenge, a high dose of chlorisondamine blocked the pressor (blood pressure-increasing) effect of nicotine. nih.gov These studies confirm chlorisondamine's utility in investigating autonomic control of the cardiovascular system and in antagonizing the cardiovascular effects of nicotinic agonists. nih.govnih.gov
Table 3: Effect of Chlorisondamine on Mean Arterial Pressure (MAP) in Normotensive Mice
| Chlorisondamine Dose (mg/kg, i.p.) | Change in MAP (ΔMAP) in mmHg |
|---|---|
| 1 | -16.7 ± 3.3 nih.gov |
| 2 | -25.5 ± 3.3 nih.gov |
| 3 | -31.1 ± 3.4 nih.gov |
| 6 | -31.0 ± 7.0 nih.gov |
The autonomic nervous system is central to the body's response to physiological stress. Chlorisondamine is used to study the contribution of this system to pathological states that can be considered chronic stressors. For instance, its ability to reduce blood pressure in hypertension models by blocking sympathetic ganglia demonstrates its effect on a system over-activated by the stress of the disease state. nih.gov In studies on freely moving rats, pretreatment with chlorisondamine was found to block most of the central effects of nicotine on local cerebral glucose utilization, suggesting a widespread blockade of nicotinic effects within the brain that mediate responses to chemical stimuli. nih.govsigmaaldrich.com By blocking the autonomic ganglia, chlorisondamine allows researchers to investigate physiological processes, such as inflammation and cardiovascular function, in the absence of central neurogenic control, providing insight into the role of the nervous system in mediating responses to stressful stimuli and disease. nih.govnih.gov
Implications in Neurological Disorders (e.g., Alzheimer's Disease, Muscular Dystrophy)
Research directly investigating the therapeutic implications of this compound in Alzheimer's disease and muscular dystrophy is not extensively documented in publicly available scientific literature. However, by examining its mechanism of action as a nicotinic acetylcholine (B1216132) receptor antagonist, we can infer its potential relevance to the pathophysiology of these conditions.
Alzheimer's Disease:
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is associated with the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine (ACh) levels in the brain. Nicotinic acetylcholine receptors play a crucial role in cognitive processes such as learning and memory.
While no studies directly test this compound as a treatment for Alzheimer's, its function as a nAChR antagonist provides a tool for researchers to probe the role of these receptors in the disease's progression. By blocking nAChRs, researchers can simulate a cholinergic deficit and study the downstream effects on neuronal pathways. This can help in understanding the complex interplay between nicotinic receptor dysfunction and the neurodegenerative processes seen in Alzheimer's. It is important to note that the therapeutic strategy for Alzheimer's often involves enhancing cholinergic signaling, for instance, through cholinesterase inhibitors. Therefore, a nAChR antagonist like chlorisondamine would likely be used as a research tool rather than a therapeutic agent.
Muscular Dystrophy:
Muscular dystrophy encompasses a group of genetic disorders characterized by progressive muscle weakness and degeneration. The neuromuscular junction, where communication between nerve and muscle cells occurs, is a critical site in muscle function, and nAChRs are key components of this junction.
Currently, there is a lack of direct research on the use of this compound in muscular dystrophy. The primary pathology in many forms of muscular dystrophy lies within the muscle fibers themselves (e.g., dystrophin deficiency in Duchenne muscular dystrophy). While nAChRs are essential for muscle contraction, the direct relevance of a ganglionic blocker like chlorisondamine to the underlying genetic defects in most muscular dystrophies is not established.
Ocular Growth and Myopia Research
Significant research has been conducted on the role of nicotinic antagonists, including chlorisondamine, in the regulation of eye growth and the development of myopia (nearsightedness). arvojournals.orgnih.govarvojournals.orgsemanticscholar.org These studies, often utilizing avian models like chicks, which are well-suited for myopia research, have provided valuable insights into the cholinergic system's involvement in ocular development.
In studies inducing form-deprivation myopia in chicks, intravitreal injections of chlorisondamine have been shown to inhibit the development of this condition. nih.govarvojournals.org Form-deprivation myopia is an experimental model where blurring the vision in one eye leads to its excessive elongation and a myopic refractive error. Chlorisondamine was found to be a potent inhibitor of this process, reducing the axial elongation of the eye. arvojournals.org
The mechanism of action is believed to be the blockade of nicotinic acetylcholine receptors in the retina or retinal pigment epithelium (RPE). nih.gov The cholinergic system in the retina is thought to play a role in the signaling cascade that controls scleral growth, and by blocking nAChRs, chlorisondamine interferes with this process.
Interestingly, the effects of chlorisondamine were not limited to the eye with induced myopia. In some studies, it also affected the growth of the untreated, contralateral eye, suggesting a potential systemic or neural feedback mechanism. nih.govarvojournals.org Furthermore, some research has noted that higher doses of chlorisondamine can induce degenerative changes in the retinal pigment epithelium, highlighting the need for careful dose-response studies. nih.govarvojournals.org
The table below summarizes findings from a representative study on the effect of nicotinic antagonists on form-deprivation myopia in chicks.
Table 1: Effect of Intravitreal this compound on Ocular Parameters in a Chick Model of Form-Deprivation Myopia
| Treatment Group | Change in Refractive Error (Diopters) | Change in Axial Length (mm) |
|---|---|---|
| Vehicle Control | -8.5 ± 1.2 | 0.45 ± 0.05 |
| Chlorisondamine (low dose) | -4.2 ± 0.9 | 0.21 ± 0.04 |
| Chlorisondamine (high dose) | -1.5 ± 0.7 | 0.08 ± 0.03 |
Data are hypothetical and for illustrative purposes based on trends reported in cited literature.
These findings underscore the significant role of the cholinergic system in the complex process of emmetropization (the process by which the eye achieves clear vision) and the development of refractive errors.
Comparative Pharmacology with Other Ganglionic Blockers and Nicotinic Antagonists
Distinguishing Features from Mecamylamine (B1216088)
Chlorisondamine (B1215871) and mecamylamine are both nicotinic antagonists that block autonomic ganglia and exert effects on the central nervous system. researchgate.netnih.gov However, they exhibit several key pharmacological differences.
One of the most significant distinctions is the duration of their effects. A single administration of chlorisondamine can produce a quasi-irreversible and exceptionally long-lasting blockade of central nicotinic responses, with effects persisting for several weeks. bio-techne.comrndsystems.comnih.govnih.gov In contrast, the blockade produced by mecamylamine is considerably shorter. nih.gov For example, in one study, a high dose of chlorisondamine administered 24 hours before a nicotine (B1678760) challenge blocked nicotine's pressor effect, a blockade that diminished within three days; a similar pretreatment with mecamylamine did not antagonize the cardiovascular effects of nicotine. nih.gov
Structurally, chlorisondamine is a bisquaternary ammonium (B1175870) compound, which generally limits its ability to cross the blood-brain barrier. nih.govnih.gov Despite this, when administered in large systemic doses, it produces a persistent central blockade. researchgate.netnih.gov Mecamylamine, a secondary amine, is non-competitive and non-selective in its antagonism of nAChRs. wikipedia.orgsigmaaldrich.com
Their effects on the cardiovascular system also differ. While both can lower blood pressure, their impact on heart rate can vary with dosage. nih.gov Studies in pigeons showed that chlorisondamine blocked nicotine-induced increases in both blood pressure and heart rate, whereas mecamylamine only antagonized nicotine's tachycardic effect. nih.gov
In discriminative stimulus studies in rhesus monkeys, both centrally-penetrating (pempidine) and peripherally-restricted (pentolinium, chlorisondamine) nAChR antagonists were found to substitute for the discriminative stimulus effects of mecamylamine. nih.gov However, at equi-effective doses, only mecamylamine antagonized the discriminative stimulus effects of nicotine. sigmaaldrich.comnih.gov
| Feature | Chlorisondamine Diiodide | Mecamylamine |
|---|---|---|
| Mechanism of Action | Nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, ganglionic blocker. medchemexpress.comwikipedia.org | Non-selective, non-competitive nAChR antagonist, ganglionic blocker. wikipedia.orgsigmaaldrich.com |
| Duration of Action | Exceptionally long-lasting; central blockade can persist for weeks after a single dose. bio-techne.comrndsystems.comcaymanchem.com | Shorter duration of action. nih.gov |
| Chemical Structure | Bisquaternary ammonium compound. nih.gov | Secondary amine. wikipedia.org |
| Central Nervous System (CNS) Effects | Produces persistent central blockade despite being charged. researchgate.netnih.gov | Produces central blockade. researchgate.netnih.gov |
| Cardiovascular Effects (vs. Nicotine) | Blocks nicotine-induced increases in both blood pressure and heart rate. nih.gov | Antagonizes nicotine's tachycardic effect but not its pressor effect at similar pretreatment times. nih.gov |
| Discriminative Stimulus Effects | Substitutes for mecamylamine discriminative stimulus but does not antagonize nicotine's discriminative stimulus. sigmaaldrich.comnih.gov | Antagonizes the discriminative stimulus effects of nicotine. sigmaaldrich.comnih.gov |
Comparison with Other Cholinergic Antagonists
The term "cholinergic antagonists" encompasses a broad range of drugs that block the actions of acetylcholine. uomustansiriyah.edu.iquomus.edu.iquomus.edu.iq These are generally categorized based on their receptor selectivity: antimuscarinic agents, which block muscarinic receptors, and nicotinic antagonists, which block nicotinic receptors. uomustansiriyah.edu.iqbasicmedicalkey.com Nicotinic antagonists are further subdivided into ganglionic blockers and neuromuscular blockers. uomustansiriyah.edu.iqnih.gov
Chlorisondamine is a ganglionic blocker, a class of drugs that non-selectively blocks nicotinic receptors in both sympathetic and parasympathetic autonomic ganglia. caymanchem.comnih.gov This lack of selectivity is a hallmark of older ganglionic blockers like chlorisondamine, hexamethonium, and pentolinium (B87235). nih.gov Their broad action on the autonomic nervous system has largely led to their replacement in clinical settings by more specific drugs. nih.gov
In contrast to ganglionic blockers, neuromuscular blockers (e.g., cisatracurium) act primarily on nicotinic receptors at the skeletal neuromuscular junction, causing muscle relaxation. uomus.edu.iq Antimuscarinic agents, such as atropine (B194438) and scopolamine, act on muscarinic receptors found on organs innervated by the parasympathetic nervous system and in the CNS, leading to effects like pupil dilation and reduced glandular secretions. uomus.edu.iquomus.edu.iq Chlorisondamine has little to no action at muscarinic receptors or the neuromuscular junction. uomus.edu.iq
Within the class of ganglionic blockers, chlorisondamine's potency and duration of action are notable. In studies comparing discriminative stimulus effects, the rank order of potency for substituting for mecamylamine was pentolinium > pempidine (B1200693) > chlorisondamine. nih.gov
| Antagonist Class | Primary Site of Action | Primary Effect | Example Compounds | Relation to Chlorisondamine |
|---|---|---|---|---|
| Ganglionic Blockers | Nicotinic receptors of autonomic ganglia. uomus.edu.iq | Blocks both sympathetic and parasympathetic output. nih.gov | Chlorisondamine, Mecamylamine, Hexamethonium, Pentolinium. nih.gov | Chlorisondamine is a member of this class, characterized by its long duration of action. bio-techne.com |
| Neuromuscular Blockers | Nicotinic receptors at the skeletal neuromuscular junction. uomustansiriyah.edu.iq | Skeletal muscle relaxation/paralysis. uomus.edu.iq | Cisatracurium, Succinylcholine. uomus.edu.iquomus.edu.iq | Acts on a different subtype and location of nicotinic receptors. |
| Antimuscarinic Agents | Muscarinic receptors on effector organs and in the CNS. uomus.edu.iq | Inhibition of parasympathetic functions (e.g., mydriasis, reduced salivation). uomus.edu.iq | Atropine, Scopolamine, Ipratropium. uomus.edu.iquomus.edu.iq | Acts on a different type of cholinergic receptor (muscarinic vs. nicotinic). |
Future Directions and Emerging Research Avenues
Elucidation of Specific nAChR Subtype Involvement in Diverse Physiological Processes
While chlorisondamine (B1215871) is generally considered a non-selective ganglionic blocker, its utility in dissecting the physiological roles of different nAChR subtypes continues to be an area of active research. The compound's ability to produce a long-lasting blockade of central nicotinic responses has been instrumental in studies aiming to differentiate the functions of various nAChR subtypes, such as the α3β4 and α7 receptors, in complex physiological processes.
Future research will likely focus on employing chlorisondamine in conjunction with more subtype-selective ligands and genetic models (e.g., knockout mice) to further delineate the specific contributions of different nAChR subtypes to neuronal signaling, behavior, and disease pathophysiology. For instance, by observing which physiological responses persist or are abolished after chlorisondamine administration in animals lacking a specific nAChR subtype, researchers can infer the roles of the remaining subtypes. This approach is critical for understanding the nuanced involvement of nAChRs in conditions such as nicotine (B1678760) addiction, neurodegenerative diseases, and inflammatory disorders. The differential effects of chlorisondamine on various neurotransmitter systems, such as dopamine (B1211576) release, can also provide clues about the predominant nAChR subtypes governing these pathways.
Advanced Imaging and Localization Studies in Neural Tissues
Visualizing the precise location and distribution of chlorisondamine binding in the central nervous system is crucial for understanding its long-lasting effects. Advanced imaging techniques are at the forefront of this endeavor. Autoradiographic studies using radiolabeled chlorisondamine, specifically [3H]-chlorisondamine, have provided valuable insights into its localization within the brain.
These studies have revealed that following central administration, chlorisondamine and its derivatives are not uniformly distributed. Instead, they are selectively retained in specific brain regions. Research has shown a persistent accumulation of radiolabel in areas such as the substantia nigra pars compacta and the dorsal raphé nucleus. This selective retention is thought to be, at least in part, due to uptake by terminals and/or axons followed by retrograde axonal transport. This anatomical selectivity in accumulation likely underpins the long-term central nicotinic blockade observed with chlorisondamine.
The development of fluorescently labeled analogues of chlorisondamine represents a promising future direction. Such probes would enable high-resolution imaging of nAChR-rich areas in real-time and in living tissues, offering a more dynamic view of receptor localization and trafficking. While the synthesis of a dedicated fluorescent chlorisondamine analogue has not been extensively reported, the development of fluorescent probes for various nAChR subtypes demonstrates the feasibility and potential of this approach for advancing our understanding of chlorisondamine's interactions in neural tissues.
Exploration of Novel Therapeutic Targets based on Ganglionic Blockade Principles
The principle of ganglionic blockade, which involves interrupting nerve impulse transmission in autonomic ganglia, has historically been applied to the treatment of severe hypertension. bmj.com While the non-selective nature of older ganglionic blockers like chlorisondamine led to a wide range of side effects and limited their clinical use, the underlying principle of modulating autonomic outflow remains a compelling area for therapeutic exploration. usmlestrike.comcvpharmacology.com
Current research is focused on identifying more selective ways to modulate ganglionic transmission to treat a variety of conditions with fewer side effects. The development of drugs that can selectively target specific ganglia or nAChR subtypes within those ganglia could offer novel therapeutic strategies for a range of autonomic disorders. usmlestrike.com For example, targeted modulation of parasympathetic ganglia could be beneficial in treating certain inflammatory conditions, while selective blockade of sympathetic ganglia might be explored for conditions characterized by sympathetic overactivity.
The historical use of ganglionic blockers in hypertensive emergencies and for producing controlled hypotension during surgery highlights the potent effects of this mechanism. bmj.comcvpharmacology.com Future research may revisit this principle with a modern understanding of nAChR diversity and signaling pathways to develop novel therapeutics for conditions beyond hypertension, including certain cardiac arrhythmias, gastrointestinal motility disorders, and even some forms of chronic pain.
Development of More Selective Analogues for Research Purposes
To overcome the limitations of chlorisondamine's non-selectivity and poor blood-brain barrier penetration, researchers have begun to synthesize and evaluate more selective analogues. nih.gov The goal of this research is to create tool compounds that can more precisely target specific nAChR subtypes, thereby allowing for a more detailed investigation of their individual functions.
One notable study detailed the synthesis of three chlorisondamine analogues:
2-(indolin-1-yl)-N,N,N-trimethylethanaminium iodide
2-(1,3-dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium iodide
2-(1H-indole-3-carboxamido)-N,N,N-trimethylethanaminium iodide nih.gov
These analogues were designed to have a modified indole (B1671886) ring and lack the four chlorine atoms of the parent compound. nih.gov Encouragingly, these analogues demonstrated a better affinity for an epitope of the alpha-2 nicotinic receptor subunit compared to chlorisondamine, suggesting that modifications to the chlorisondamine scaffold can indeed lead to altered receptor interaction profiles. nih.gov
The development of such analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying the chlorisondamine molecule and assessing the impact on nAChR subtype selectivity and potency, researchers can build a knowledge base for the rational design of highly selective research tools. These more selective analogues will be invaluable for teasing apart the complex pharmacology of the nicotinic acetylcholine (B1216132) receptor system.
Integration with "Omics" Technologies for Comprehensive Mechanistic Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the comprehensive mechanistic effects of chlorisondamine diiodide. By applying these high-throughput techniques, researchers can move beyond studying the interaction of chlorisondamine with its primary target and begin to map the downstream consequences of ganglionic blockade on a systems level.
Transcriptomic studies, for instance, can reveal how treatment with chlorisondamine alters gene expression in different tissues. This could identify compensatory mechanisms that are activated in response to sustained ganglionic blockade or uncover previously unknown off-target effects. Proteomic analysis can provide a snapshot of the changes in protein expression and post-translational modifications following chlorisondamine administration, offering insights into the functional consequences at the cellular level.
Metabolomic profiling can elucidate the impact of ganglionic blockade on the metabolic landscape of an organism. An early study, for example, investigated the influence of ganglionic blockade on the excretion of catecholamines and their metabolites, providing a glimpse into the metabolic consequences of autonomic nervous system inhibition. nih.gov A more modern and comprehensive metabolomic approach could map the widespread changes in metabolic pathways affected by chlorisondamine.
Integrating these different "omics" datasets will be key to constructing a holistic view of chlorisondamine's mechanism of action and its physiological effects. This multi-omics approach has the potential to identify novel biomarkers of drug response, uncover new therapeutic targets, and provide a deeper understanding of the intricate role of the autonomic nervous system in health and disease.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Chlorisondamine diiodide in laboratory settings?
- Methodological Answer : Synthesis typically involves quaternization of the precursor compound with methyl iodide, followed by purification via recrystallization. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (≥98%) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Mass spectrometry (MS) is used to verify the molecular weight (611.94 g/mol). Researchers must document reaction conditions (e.g., solvent, temperature) and provide raw spectral data to ensure reproducibility .
Q. How does this compound function as a nicotinic acetylcholine receptor (nAChR) antagonist, and what experimental models validate its efficacy?
- Methodological Answer : As a noncompetitive nAChR antagonist, this compound binds to autonomic ganglia, blocking synaptic transmission. Validation involves in vitro electrophysiological assays (e.g., patch-clamp studies on rodent ganglia) and in vivo models measuring blood pressure responses to autonomic stimulation. Dose-response curves and receptor-binding assays (using radiolabeled ligands) are critical for quantifying inhibitory constants (Ki) .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies in reported LD₅₀ values of this compound across studies?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 28–380 mg/kg in rodents) may arise from differences in administration routes (oral vs. intravenous), purity of batches, or species-specific metabolism. To address this, researchers should:
- Compare experimental protocols for solvent use, dosing intervals, and animal strains.
- Conduct purity assessments via elemental analysis and HPLC.
- Replicate studies under standardized conditions with positive controls (e.g., hexamethonium) .
Q. How can experimental designs be optimized to study long-term effects of this compound on autonomic function while minimizing confounding variables?
- Methodological Answer : Longitudinal studies require:
- Controlled environments : Standardize housing conditions (temperature, light cycles) to reduce stress-induced autonomic variability.
- Pharmacokinetic monitoring : Measure plasma half-life and tissue accumulation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Statistical controls : Apply mixed-effects models to account for individual variability and use sham-operated animals as controls .
Q. What interdisciplinary methodologies integrate this compound into phylogenetic or soil nematode research?
- Methodological Answer : In phylogenetics, combine this compound’s ganglionic-blocking effects with DNA barcoding (e.g., matK and rbcL genes) to study plant lineage adaptations to autonomic regulation. For nematode studies, pair toxicity assays with metagenomic soil analysis to assess nematode population dynamics under chemical stress. Cross-disciplinary collaboration ensures robust data interpretation .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting results in this compound’s efficacy across different autonomic ganglia models?
- Methodological Answer : Contradictions may stem from tissue-specific receptor subtypes or assay sensitivity. Solutions include:
- Receptor subtype profiling : Use RT-qPCR or immunohistochemistry to map nAChR subtypes (e.g., α3β4 vs. α7) in target tissues.
- Dose standardization : Establish EC₅₀ values for each model and compare with literature benchmarks.
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Toxicological and Computational Considerations
Q. What computational tools predict this compound’s physicochemical properties and toxicity profiles?
- Methodological Answer : Use cheminformatics platforms (e.g., ChemAxon, Schrödinger Suite) to calculate logP (partition coefficient), polar surface area, and hydrogen-bonding capacity. Toxicity prediction tools like ProTox-II or ADMETlab analyze LD₅₀ correlations and off-target effects. Validate predictions with in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) .
Experimental Reproducibility and Reporting
Q. What documentation standards ensure reproducibility in this compound research?
- Methodological Answer : Follow journal guidelines (e.g., Chromatography or Beilstein Journal of Organic Chemistry) to:
- Detail synthesis steps, including catalyst use and reaction times.
- Provide raw spectral data (NMR, MS) in supplementary materials.
- Disclose batch-specific purity and storage conditions (e.g., desiccated at −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
